molecular formula C10H18O B13351050 1-Allyl-1-methoxy-cyclohexane CAS No. 60753-94-8

1-Allyl-1-methoxy-cyclohexane

Cat. No.: B13351050
CAS No.: 60753-94-8
M. Wt: 154.25 g/mol
InChI Key: QJLUJDAFAZJIFP-UHFFFAOYSA-N
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Description

1-Allyl-1-methoxy-cyclohexane is an organic compound with the molecular formula C10H18O It is a cyclohexane derivative where one hydrogen atom is replaced by an allyl group and another by a methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Allyl-1-methoxy-cyclohexane can be synthesized through several methods. One common approach involves the alkylation of cyclohexanone with allyl bromide in the presence of a base, followed by methylation using dimethyl sulfate or methyl iodide. The reaction conditions typically include:

    Temperature: 50-100°C

    Solvent: Anhydrous ether or tetrahydrofuran (THF)

    Catalyst: Potassium carbonate or sodium hydride

Industrial Production Methods: Industrial production of this compound often involves continuous flow reactors to ensure consistent quality and yield. The process may include:

    Feedstock: Cyclohexanone, allyl bromide, and methanol

    Catalyst: Acidic or basic catalysts depending on the specific reaction pathway

    Reaction Conditions: Elevated temperatures and pressures to optimize reaction rates and yields

Chemical Reactions Analysis

Types of Reactions: 1-Allyl-1-methoxy-cyclohexane undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can yield cyclohexanol derivatives.

    Substitution: Allylic substitution reactions are common, where the allyl group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.

    Substitution: Allyl chloride or bromide in the presence of a base like sodium hydroxide (NaOH).

Major Products:

    Oxidation: Cyclohexanone or cyclohexanone derivatives.

    Reduction: Cyclohexanol or cyclohexanol derivatives.

    Substitution: Various substituted cyclohexane derivatives depending on the substituent used.

Scientific Research Applications

1-Allyl-1-methoxy-cyclohexane has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of 1-Allyl-1-methoxy-cyclohexane involves its interaction with specific molecular targets. The allyl group can undergo electrophilic addition reactions, while the methoxy group can participate in nucleophilic substitution reactions. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

    1-Allyl-1-methoxy-benzene: Similar structure but with a benzene ring instead of a cyclohexane ring.

    1-Allyl-1-methoxy-cyclopentane: Similar structure but with a cyclopentane ring instead of a cyclohexane ring.

    1-Allyl-1-methoxy-cycloheptane: Similar structure but with a cycloheptane ring instead of a cyclohexane ring.

Uniqueness: 1-Allyl-1-methoxy-cyclohexane is unique due to its specific ring size and substitution pattern, which confer distinct chemical and physical properties

Properties

CAS No.

60753-94-8

Molecular Formula

C10H18O

Molecular Weight

154.25 g/mol

IUPAC Name

1-methoxy-1-prop-2-enylcyclohexane

InChI

InChI=1S/C10H18O/c1-3-7-10(11-2)8-5-4-6-9-10/h3H,1,4-9H2,2H3

InChI Key

QJLUJDAFAZJIFP-UHFFFAOYSA-N

Canonical SMILES

COC1(CCCCC1)CC=C

Origin of Product

United States

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